4-Cloro-6-nitroquinazolina

Descripción general

Descripción

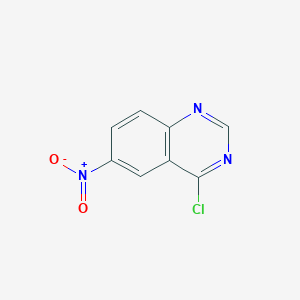

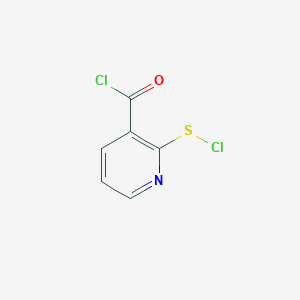

4-Chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 g/mol . It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-nitroquinazoline consists of 14 heavy atoms . The InChI code for the compound is 1S/C8H4ClN3O2/c9-8-6-3-5 (12 (13)14)1-2-7 (6)10-4-11-8/h1-4H . The compound has a topological polar surface area of 71.6 Ų .Physical And Chemical Properties Analysis

4-Chloro-6-nitroquinazoline is a pale yellow solid with a molecular weight of 209.59 g/mol . It has a topological polar surface area of 71.6 Ų and an XLogP3-AA value of 2.3 , indicating its lipophilicity. The compound has no hydrogen bond donors and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Síntesis de Afatinib

“4-Cloro-6-nitroquinazolina” es un intermedio importante en la síntesis de Afatinib . Afatinib es un inhibidor de la tirosina quinasa (TKI) de 4-anilinoquinazolina en forma de sal dimaleato que está indicado para el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC) localmente avanzado o metastásico .

Síntesis de otras 4-anilinoquinazolinas

Además de Afatinib, “this compound” también se utiliza en la síntesis de otras 4-anilinoquinazolinas como gefitinib, erlotinib, lapatinib, vandetanib, icotinib y dacomitinib . Estos compuestos están aprobados como inhibidores de la tirosina quinasa (TKI) para el tratamiento de diferentes cánceres en terapias dirigidas .

Caracterización espectral

El compuesto “this compound” se ha caracterizado completamente mediante espectroscopias de punto de fusión, espectrometría de masas, FT-IR, 1H-NMR y 13C-NMR . Esto proporciona datos valiosos para los investigadores que trabajan con este compuesto.

Propiedades anticancerígenas

Los derivados de la quinazolina, incluida “this compound”, han mostrado un gran potencial terapéutico, incluidas las propiedades anticancerígenas . Están presentes en una gama diversa de compuestos biológicamente activos .

Propiedades antimicrobianas

Los derivados de la quinazolina también exhiben propiedades antimicrobianas . Esto convierte a “this compound” en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos.

Propiedades antivirales

Además de sus propiedades anticancerígenas y antimicrobianas, los derivados de la quinazolina también han mostrado propiedades antivirales . Esto sugiere que “this compound” podría usarse en el desarrollo de fármacos antivirales.

Mecanismo De Acción

Target of Action

4-Chloro-6-nitroquinazoline is an intermediate in the preparation of anticancer agents and enzyme inhibitors . It is primarily targeted towards tyrosine kinase inhibitors (TKIs) . TKIs are a type of enzyme inhibitor that specifically block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibition of these enzymes ultimately leads to the control of cell division and cell death .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by binding to them and inhibiting their activity . This results in the disruption of signal transduction cascades, which are crucial for various cellular processes, including cell division and cell death . By inhibiting these processes, 4-Chloro-6-nitroquinazoline can effectively control the growth and proliferation of cancer cells .

Biochemical Pathways

4-Chloro-6-nitroquinazoline affects the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and represents a promising target for developing new herbicides . The compound inhibits the enzyme shikimate dehydrogenase (SDH), a key enzyme of the shikimate pathway that catalyzes the conversion of 3-dehydroshikimate to shikimate .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of anticancer agents and enzyme inhibitors . Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific agents it is used to synthesize .

Result of Action

The molecular and cellular effects of 4-Chloro-6-nitroquinazoline’s action are primarily seen in its ability to inhibit the growth and proliferation of cancer cells . By inhibiting tyrosine kinases, the compound disrupts crucial cellular processes, leading to controlled cell division and cell death . This makes it a valuable tool in the development of anticancer agents .

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Chloro-6-nitroquinazoline aren’t available, it’s worth noting that quinazoline derivatives have been used to build asymmetrical ether derivatives as inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor-receptor . This suggests potential future applications in the development of new therapeutic agents.

Propiedades

IUPAC Name |

4-chloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSFEDULGODDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463364 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19815-16-8 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

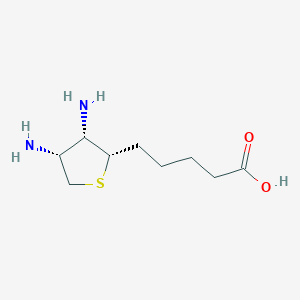

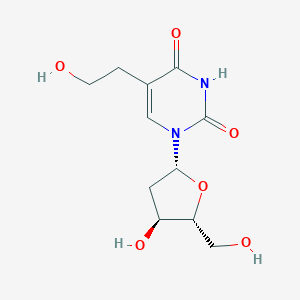

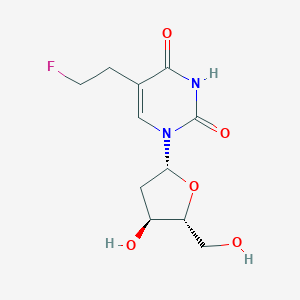

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)